molecular formula C11H15BFNO2 B14086224 (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid

(3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14086224
M. Wt: 223.05 g/mol
InChI Key: OMAHMHZLNGCCCE-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the activity of enzymes or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison: (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidinyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the piperidinyl group can enhance the compound’s solubility and binding affinity to biological targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(3-fluoro-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h5-8,14-16H,1-4H2

InChI Key

OMAHMHZLNGCCCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C2CCNCC2)(O)O

Origin of Product

United States

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